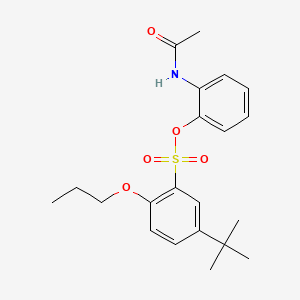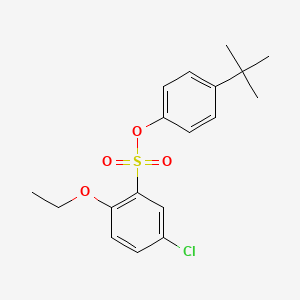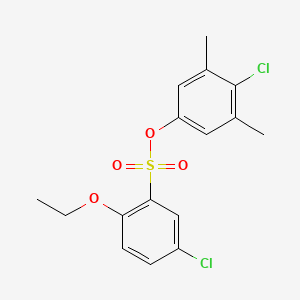
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide, also known as MPB-PP, is a compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide-based compound that is used as a tool compound in the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide involves its ability to bind to a specific site on a protein, thereby disrupting its interaction with another protein. This binding occurs through the formation of a covalent bond between 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide and a cysteine residue on the protein. This covalent bond is irreversible, which allows 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide to selectively and permanently disrupt protein-protein interactions.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, it has been shown to inhibit the activity of certain enzymes and to induce cell death in cancer cells. 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide is its selectivity in disrupting protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes. However, one limitation of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide is its irreversible binding to proteins, which can make it difficult to study the effects of protein-protein interactions over time.
Orientations Futures
There are a number of future directions for the study of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide. One area of research is the development of new compounds that can selectively disrupt protein-protein interactions. Another area of research is the study of the effects of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide on different types of cancer cells. Additionally, the use of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide in the study of other biological processes, such as inflammation and bacterial growth, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with sodium methoxide to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-phenylphenylamine to form 2-methoxy-4-methyl-N-(2-phenylphenyl)aniline. The final step involves the reaction of this intermediate with isobutyryl chloride and sodium hydride to form 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide.
Applications De Recherche Scientifique
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of protein-protein interactions. It is a tool compound that is used to selectively disrupt the interaction between two proteins, allowing researchers to study the role of these interactions in various biological processes. 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has also been used in the study of cancer, where it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)20-15-23(22(27-4)14-17(20)3)28(25,26)24-21-13-9-8-12-19(21)18-10-6-5-7-11-18/h5-16,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBNQFNTFUAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1,1'-biphenyl]-2-yl}-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


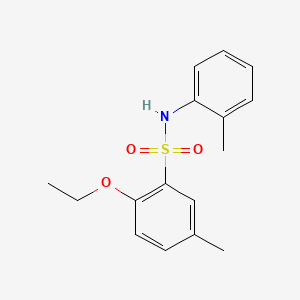
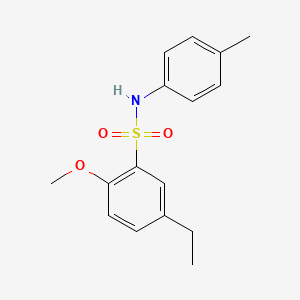


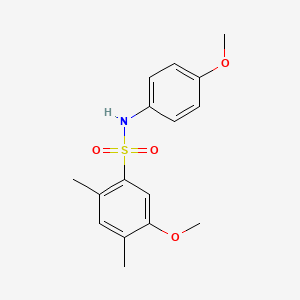


![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


